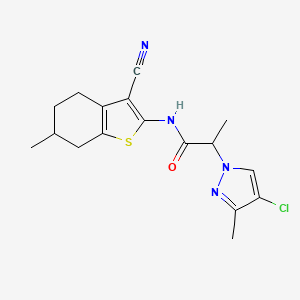![molecular formula C13H8FN3OS B10899160 4-cyano-2-fluoro-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide](/img/structure/B10899160.png)
4-cyano-2-fluoro-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-2-fluoro-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide is a chemical compound with the molecular formula C13H8FN3OS. It is a member of the benzohydrazide family, characterized by the presence of a cyano group, a fluorine atom, and a thiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-2-fluoro-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide typically involves the condensation of 2-fluorobenzohydrazide with thiophene-2-carbaldehyde. The reaction is catalyzed by glacial acetic acid and carried out in ethanol as the solvent. The reaction conditions are generally mild, and the product is obtained in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-cyano-2-fluoro-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-cyano-2-fluoro-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-cyano-2-fluoro-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-cyano-2-fluoro-N’-[(Z)-thiophen-2-ylmethylidene]benzohydrazide
- 4-cyano-2-fluoro-N’-[(E)-(3-phenoxyphenyl)methylene]benzohydrazide
Uniqueness
4-cyano-2-fluoro-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide is unique due to the presence of both a cyano group and a fluorine atom, which can significantly influence its reactivity and interactions. The thiophene ring also imparts specific electronic properties, making it distinct from other benzohydrazide derivatives.
Propriétés
Formule moléculaire |
C13H8FN3OS |
|---|---|
Poids moléculaire |
273.29 g/mol |
Nom IUPAC |
4-cyano-2-fluoro-N-[(E)-thiophen-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C13H8FN3OS/c14-12-6-9(7-15)3-4-11(12)13(18)17-16-8-10-2-1-5-19-10/h1-6,8H,(H,17,18)/b16-8+ |
Clé InChI |
NZLJPFGAJZBMMF-LZYBPNLTSA-N |
SMILES isomérique |
C1=CSC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)C#N)F |
SMILES canonique |
C1=CSC(=C1)C=NNC(=O)C2=C(C=C(C=C2)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10899088.png)
![[2-Ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenoxy]acetic acid](/img/structure/B10899092.png)
![N-{(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B10899093.png)
![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B10899102.png)
![N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10899104.png)
![5-(2-Chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B10899114.png)
![3-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-6,7-dimethoxy-1(3H)-isobenzofuranone](/img/structure/B10899118.png)
![5-(4-Fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10899126.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-chloropropanamide](/img/structure/B10899132.png)
![N-[(E)-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10899133.png)
![(5-bromo-4-{(1Z)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenoxy)acetic acid](/img/structure/B10899137.png)
![N'-{(E)-[5-bromo-2-(prop-2-yn-1-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10899143.png)

![4-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-bromophenyl 4-methylbenzenesulfonate](/img/structure/B10899151.png)
